N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-(3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-8(2)13-6-9-4-3-5-10(7-13)11(9)12-14/h8-10,14H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHONYJVJCKIJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CCCC(C1)C2=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound interacts with its σ2 receptor targets, leading to changes in the receptor’s activity. Several studies have presented evidence linking the σ2 receptor to potassium channels and intracellular calcium release.
Biochemical Pathways
The involvement of σ2 receptors in potassium channels and intracellular calcium release suggests that the compound may influence these pathways.
Result of Action
The molecular and cellular effects of N-[3-(propan-2-yl)-3-azabicyclo[33Its interaction with σ2 receptors suggests it may influence cellular processes regulated by these receptors, such as potassium channel activity and intracellular calcium release.
Biological Activity
N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine, identified by its CAS number 1000931-14-5, is a bicyclic compound notable for its unique structural framework and potential biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cell lines, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 181.27 g/mol
- Structure : The bicyclic nature of the compound contributes to its rigidity and conformational stability, which may influence its biological interactions.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antitumor Activity : Preliminary studies suggest that derivatives of azabicyclo compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, spiro-fused variants have shown significant antiproliferative activity against human leukemia and melanoma cell lines, indicating a potential for further development in cancer therapy .
- Receptor Modulation : Compounds similar in structure have been studied for their ability to act as antagonists to various receptors, including vasopressin V(1A) receptors, which are implicated in several physiological processes .
Cytotoxicity Studies
Recent investigations into the cytotoxicity of related compounds have provided insights into the potential efficacy of this compound:
| Cell Line | IC (μg/mL) | Notes |
|---|---|---|
| K562 (Leukemia) | 4 - 12 | Highly sensitive to azabicyclo derivatives |
| HeLa (Cervical) | 5 - 20 | Moderate sensitivity |
| Jurkat (T-cell) | 1 - 6 | Most sensitive among tested lines |
| MCF-7 (Breast) | >10 | Less effective compared to others |
These findings indicate that the compound may possess significant antitumor properties, particularly against acute T-cell leukemia .
Study on Derivatives
A study examined various spiro-fused azabicyclo compounds for their antiproliferative activity. The results showed that modifications in the azabicyclo structure significantly influenced biological activity, with certain derivatives achieving IC values below 10 μg/mL across multiple cancer cell lines .
Hydroxylamine Reactions
Research has also explored the reactivity of hydroxylamines with various substrates, suggesting that this compound could participate in reactions leading to bioactive products or serve as intermediates in medicinal chemistry .
Comparison with Similar Compounds
Hydroxylamine vs. Oximes
Hydroxylamine derivatives like the target compound differ from oximes, which are typically formed via ketone-hydroxylamine condensation (e.g., 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime in ). Oximes (R₁R₂C=N-OH) exhibit tautomerism and are often used as intermediates in catalysis or drug design. In contrast, the hydroxylamine group (-NH-O-) in the target compound may participate in distinct non-covalent interactions, as seen in Hirshfeld surface analyses of related bicyclic systems .
Hydrazones and Azines
Hydrazone derivatives, such as methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate (), feature a -NH-N= group. These compounds exhibit planar conformations and strong hydrogen-bonding networks, influencing their crystallographic packing .
Carbamates and Amines
N-Substituted carbamates (e.g., sigma-2 receptor ligands in ) and amines (e.g., 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in ) highlight the pharmacological versatility of the bicyclic framework. The hydroxylamine group may offer unique binding profiles compared to carbamates (-O-CO-NH-) or primary amines (-NH₂), though direct pharmacological data for the target compound are absent .
Conformational Analysis
X-ray studies of related compounds (e.g., ) reveal a twin-chair conformation in the bicyclic core, stabilized by non-covalent interactions. The hydroxylamine substituent may introduce steric effects or hydrogen bonds, altering molecular packing compared to phenyl or fluorophenyl derivatives .
Pharmacological and Chemical Properties
Physicochemical Properties
- However, the hydroxylamine moiety may reduce stability under acidic or oxidizing conditions .
- Hydrogen Bonding: The -NH-O- group can act as both donor and acceptor, fostering stronger crystal lattice interactions than observed in hydrazones or carbamates .
Tabulated Comparison of Key Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
